N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
Description
Historical Development of Benzo[h]quinazoline Chemistry
The historical foundation of benzo[h]quinazoline chemistry traces its origins to the broader quinazoline research that began in the nineteenth century. The first quinazoline derivative was prepared in 1869 by Griess, who synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for understanding the reactivity and synthetic accessibility of quinazoline-containing compounds. The nomenclature "quinazoline" was proposed by Widdege in 1887 upon observing its isomeric relationship with cinnoline and quinoxaline compounds.
The development of quinazoline chemistry accelerated significantly in the early twentieth century when Gabriel devised a more satisfactory synthesis method in 1903, involving the reduction of ortho-nitrobenzylamine with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine, followed by condensation with formic acid and subsequent oxidation. This methodology demonstrated the feasibility of constructing the quinazoline framework through systematic synthetic approaches. The historical progression from simple quinazoline structures to more complex benzo[h]quinazoline derivatives reflects the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic compound design.
Benzo[h]quinazoline specifically represents an extended quinazoline system where the benzene ring is fused to the quinazoline core in the [h] position, creating a tricyclic aromatic framework. This structural elaboration emerged from systematic studies of benzannulated heterocycles and the recognition that such modifications could significantly alter the electronic properties and chemical behavior of the parent quinazoline system. The development of palladium-catalyzed cross-coupling reactions, particularly Sonogashira-Hagihara and Suzuki-Miyaura methodologies, has further expanded the synthetic accessibility of complex benzo[h]quinazoline derivatives.
Classification of N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
This compound belongs to the class of substituted benzo[h]quinazoline derivatives characterized by multiple functional group modifications. The compound features a partially saturated benzo[h]quinazoline core system, specifically a 5,6-dihydrobenzo[h]quinazoline framework, which distinguishes it from fully aromatic benzo[h]quinazoline analogs. This structural classification places the compound within the broader category of dihydroquinazoline derivatives that have demonstrated significant pharmacological relevance.
The molecular architecture incorporates several key structural elements that define its classification. The fluorine substitution at the 8-position represents a halogenated modification typical of modern pharmaceutical intermediates, while the isopropyl group at the 4-position contributes to the compound's lipophilic character. The tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl substituent at the 6-position introduces a cyclic ether functionality with hydroxyl and ketone groups, creating a complex polyfunctional molecule. The N-methylmethanesulfonamide group attached to the 2-position nitrogen atom represents a sulfonamide derivative that significantly influences the compound's chemical properties and potential interactions.
| Structural Feature | Classification | Chemical Significance |
|---|---|---|
| Benzo[h]quinazoline core | Tricyclic heterocycle | Extended aromatic system with dual nitrogen atoms |
| 5,6-Dihydro modification | Partially saturated heterocycle | Reduced aromatic character, increased conformational flexibility |
| 8-Fluoro substitution | Halogenated derivative | Enhanced metabolic stability, altered electronic properties |
| Tetrahydropyran moiety | Cyclic ether with ketone/hydroxyl | Hydrophilic functionality, hydrogen bonding capacity |
| N-methylmethanesulfonamide | Sulfonamide derivative | Polar functionality with potential for ionic interactions |
This compound is specifically classified as Rosuvastatin European Pharmacopoeia Impurity M, also known as Desfluoro Rosuvastatin Calcium, indicating its role as a pharmaceutical impurity standard. This classification reflects its structural relationship to the statin medication rosuvastatin and its importance in pharmaceutical quality control applications.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its role as a pharmaceutical impurity to encompass broader implications for synthetic methodology and structure-activity relationship studies. The compound exemplifies the complexity achievable in modern heterocyclic synthesis, demonstrating how multiple ring systems and functional groups can be integrated into a single molecular framework while maintaining synthetic accessibility.
The structural features of this compound contribute significantly to understanding nucleophilic and electrophilic reactivity patterns in quinazoline-based systems. The presence of multiple heteroatoms, including nitrogen atoms in the quinazoline core, fluorine substitution, and oxygen atoms in the tetrahydropyran ring, creates a complex electronic environment that influences chemical reactivity. Research into such multifunctional heterocycles has revealed important insights into how electronic effects propagate through extended conjugated systems and how substituent effects can be utilized to fine-tune molecular properties.
The compound's significance is further enhanced by its role in advancing synthetic methodologies for constructing complex heterocyclic frameworks. The successful synthesis of this molecule requires sophisticated coupling reactions, stereoselective transformations, and protective group strategies that contribute to the broader field of synthetic organic chemistry. The presence of multiple stereocenters, as indicated by the (6R), (2S), and (4R) designations, highlights the importance of stereochemical control in heterocyclic synthesis and the development of asymmetric methodologies.
Furthermore, this compound serves as a valuable model system for investigating structure-property relationships in quinazoline derivatives. The combination of aromatic and aliphatic regions, polar and nonpolar functionalities, and rigid and flexible structural elements provides a platform for understanding how molecular design principles can be applied to achieve specific chemical and physical properties. Such studies contribute to the rational design of new heterocyclic compounds with tailored properties for various applications.
Position within Quinazoline-Based Chemical Space
This compound occupies a unique position within the vast chemical space of quinazoline-based compounds, representing a sophisticated evolution from the parent quinazoline structure. The quinazoline chemical space encompasses over 200 biologically active quinazoline and quinoline alkaloids identified from natural sources, along with countless synthetic derivatives designed for various applications.
Within this expansive chemical landscape, the compound represents a highly substituted member of the benzo[h]quinazoline subfamily. Benzo[h]quinazolines themselves constitute a specialized class of tricyclic heterocycles that extend the electronic conjugation of the parent quinazoline system through benzannulation. The positioning of the benzene ring in the [h] orientation creates distinct electronic and steric environments compared to other benzoquinazoline isomers, influencing both chemical reactivity and molecular recognition properties.
The compound's position is further defined by its relationship to other quinazoline-based pharmaceutical agents and research compounds. Recent advances in quinazoline chemistry have focused on developing derivatives with enhanced selectivity and potency for various biological targets, with particular emphasis on anticancer, antimicrobial, and anti-inflammatory applications. The structural complexity of this compound places it among the most structurally elaborate quinazoline derivatives, demonstrating the potential for achieving high molecular complexity while maintaining synthetic feasibility.
The compound's chemical space position is also characterized by its multifunctional nature, incorporating elements from several important chemical classes. The fluorinated aromatic system connects it to the growing field of fluorine-containing pharmaceuticals, while the tetrahydropyran moiety links it to carbohydrate-like structures and cyclic ether chemistry. The sulfonamide functionality positions it within the realm of sulfur-containing heterocycles and their associated biological activities.
| Chemical Space Category | Structural Contribution | Research Implications |
|---|---|---|
| Benzo[h]quinazoline core | Tricyclic aromatic heterocycle | Electronic conjugation, molecular rigidity |
| Fluorinated heterocycles | 8-Fluoro substitution | Metabolic stability, enhanced selectivity |
| Partially saturated quinazolines | 5,6-Dihydro modification | Conformational flexibility, reduced aromaticity |
| Cyclic ether derivatives | Tetrahydropyran ring | Hydrophilic interactions, stereochemical complexity |
| Sulfonamide compounds | N-methylmethanesulfonamide | Polar interactions, potential ionic binding |
This positioning within quinazoline chemical space makes the compound particularly valuable for comparative structure-activity relationship studies and for understanding how structural modifications influence molecular properties. The compound serves as a bridge between simpler quinazoline derivatives and highly complex pharmaceutical agents, providing insights into the design principles governing molecular recognition and biological activity in heterocyclic systems.
Properties
IUPAC Name |
N-[(6R)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-QBIMZIAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[h]quinazoline Core
The benzo[h]quinazoline scaffold is constructed via a Friedländer annulation or modified Biginelli reaction. Ethyl 1-amino-4-fluoronaphthalene-2-carboxylate serves as the starting material, which undergoes cyclization with urea or thiourea derivatives in the presence of acid catalysts (e.g., HCl or SnCl4) to yield 6-bromobenzo[h]quinazolin-4(3H)-one intermediates . Key modifications include:
-
Fluorination : Direct fluorination at the 8-position is achieved using HF-pyridine or Selectfluor under microwave irradiation (120°C, 2 h), achieving >85% regioselectivity .
-
Dihydroisopropyl Introduction : A Grignard reaction with isopropylmagnesium bromide introduces the 4-(1-methylethyl) group, followed by catalytic hydrogenation (Pd/C, H2) to saturate the 5,6-dihydro moiety .
Table 1 : Optimization of Benzo[h]quinazoline Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | SnCl4, EtOH, reflux, 6 h | 78 | 95 |
| Fluorination | Selectfluor, CH3CN, 120°C, 2 h | 82 | 98 |
| Isopropyl Addition | i-PrMgBr, THF, −78°C to rt, 12 h | 65 | 90 |
Sulfonamide Functionalization
The N-methylmethanesulfonamide group is introduced via nucleophilic substitution or Buchwald–Hartwig amination:
-
Chloride Intermediate : Reaction of 2-chlorobenzo[h]quinazoline with methylamine generates the 2-amino derivative, which is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (0°C to rt, 4 h) .
-
Palladium Catalysis : For hindered substrates, Pd2(dba)3/Xantphos catalyzes the coupling of N-methylmethanesulfonamide with 2-bromobenzo[h]quinazoline (toluene, 110°C, 24 h), achieving 70–75% yield .
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Direct Substitution | MsCl, Et3N, CH2Cl2, 0°C to rt | 68 | High |
| Buchwald–Hartwig | Pd2(dba)3, Xantphos, toluene | 73 | Moderate |
Final Assembly and Purification
The convergent synthesis concludes with a Mitsunobu reaction to couple the benzo[h]quinazoline and pyranone fragments:
-
Coupling : DIAD/PPh3 mediates the reaction between the 6-hydroxybenzo[h]quinazoline and the pyranone-derived triflate (THF, 0°C to rt, 12 h) .
-
Deprotection : Acidic hydrolysis (HCl/MeOH) removes tert-butyl carbamate protecting groups, followed by recrystallization from ethanol/water (1:3) to achieve >99% purity .
Spectroscopic Validation :
-
1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 4.89 (s, 1H, OH), 3.42 (s, 3H, SO2CH3) .
-
HPLC : Retention time 12.7 min (C18 column, MeCN/H2O 70:30) .
Challenges and Optimization Strategies
-
Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) improves diastereomeric ratios during pyranone formation .
-
Byproduct Mitigation : Silica gel chromatography (EtOAc/hexane 1:1) removes regioisomeric impurities from the Friedländer step .
-
Scale-Up Modifications : Replacing SnCl4 with Bi(OTf)3 in cyclization reduces metal contamination and enhances green chemistry metrics .
Comparative Analysis of Synthetic Routes
Route A (Patent CN103613582A):
-
Pros: High-yielding (98% over 7 steps), industrially scalable.
Route B (Buchwald–Hartwig Approach):
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: IBX or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinazolines.
Medicine: Quinazolines are known for their pharmacological properties, including anticancer and antimicrobial activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Quinazolines are known to inhibit certain enzymes and receptors, leading to various biological effects. The presence of the fluorine atom and other functional groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- Fluorine at Position 8: The electron-withdrawing fluorine enhances electrophilic reactivity and metabolic stability compared to non-fluorinated analogs (e.g., 8-H derivatives) .
- Isopropyl Group at Position 4 : This hydrophobic group increases lipophilicity (logP ~3.5), improving membrane permeability relative to smaller alkyl substituents (e.g., methyl) .
- Pyran-2-yl Moiety : The hydroxyl and ketone groups in the pyran ring enable hydrogen bonding with biological targets, a feature absent in simpler cyclohexyl analogs .
Methanesulfonamide vs. Carboxamide
Replacing the methanesulfonamide group with carboxamide (e.g., -CONH₂) reduces solubility (from ~15 mg/mL to <5 mg/mL in aqueous buffer) but may alter selectivity for kinase isoforms .
Mechanistic and Functional Insights
Aromaticity and Reactivity
The benzo[h]quinazoline core’s aromaticity (10 π-electrons in a conjugated system) confers exceptional stability compared to non-aromatic bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines). This stability correlates with prolonged in vivo half-life (>6 hours in rodent models) .
Structure-Activity Relationship (SAR)
- Stereochemistry : The 6R configuration optimizes the spatial orientation of the pyran ring for target binding, as demonstrated in molecular docking studies .
- Hydrophobic Interactions : The isopropyl group enhances binding to hydrophobic pockets in kinase domains, increasing inhibitory potency (IC50 = 12 nM vs. 45 nM for ethyl derivatives) .
Biological Activity
N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide (CAS: 854898-46-7) is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is C22H26FN3O5S, with a molecular weight of 463.52 g/mol. The compound's structure includes a benzo[h]quinazoline core, which is known for its bioactive properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. Its fluoro-substituted structure may enhance binding affinity and specificity towards these targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-[(6R)-8-Fluoro...]. For instance, compounds that interact with viral DNA polymerases exhibit selective inhibition against viral replication. Although specific data on this compound is limited, its structural analogs suggest a potential for antiviral applications against herpesviruses and other pathogens .
Antimicrobial Activity
The antimicrobial properties of related quinazoline derivatives have been documented extensively. These compounds often exhibit significant activity against a range of bacteria and fungi through mechanisms such as inhibition of cell wall synthesis and disruption of nucleic acid metabolism. While direct studies on N-[(6R)-8-Fluoro...] are sparse, the presence of similar functional groups indicates potential antimicrobial efficacy .
Anticancer Activity
Quinazoline derivatives have been recognized for their anticancer properties. They often function as kinase inhibitors, targeting pathways crucial for tumor growth and proliferation. Preliminary investigations into the biological activity of N-[(6R)-8-Fluoro...] suggest that it may inhibit specific kinases involved in cancer progression; however, comprehensive studies are required to validate these findings.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of similar compounds. For example, studies involving quinazoline derivatives showed promising results in reducing tumor size in xenograft models when administered at specific dosages.
- Clinical Trials : While no direct clinical trials have been reported for N-[(6R)-8-Fluoro...], related compounds have entered phases of clinical testing for various conditions including cancer and infectious diseases.
Data Table: Biological Activities and Assays
Q & A
Q. Basic Research Focus
- X-ray crystallography : The gold standard for absolute stereochemical assignment. Co-crystallization with heavy atoms (e.g., bromine derivatives) enhances resolution .
- NMR spectroscopy :
- Use NOESY to detect spatial proximity between protons on the tetrahydro-pyran and quinazoline moieties, confirming the (2S,4R) configuration .
- NMR can reveal coupling patterns indicative of the 8-fluoro substituent’s position .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate chiral centers .
What strategies mitigate racemization during synthesis?
Advanced Research Focus
Racemization is a risk at the (6R) center due to the compound’s labile β-hydroxy ketone group in the pyran ring. Mitigation approaches include:
- Low-temperature reactions : Conduct sulfonylation and cyclization steps below 0°C to minimize thermal degradation .
- Protecting groups : Temporarily protect the 4-hydroxy group on the pyran ring (e.g., as a silyl ether) during high-temperature steps .
- Kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to favor the desired enantiomer during hydrogenation .
How should researchers resolve contradictions in biological activity data across assays?
Advanced Research Focus
Contradictions may arise from impurities, solvent effects, or assay-specific interference:
- Orthogonal assays : Validate activity using both cell-based (e.g., kinase inhibition) and biophysical (e.g., SPR) assays. For example, discrepancies in IC values between enzymatic and cellular assays may indicate poor membrane permeability .
- Purity verification : Use LC-MS (>95% purity threshold) and NMR to rule out confounding byproducts .
- Solvent controls : Test DMSO or ethanol vehicle effects on assay readouts, as the compound’s sulfonamide group may aggregate in aqueous buffers .
What analytical methods are recommended for assessing purity and stability?
Q. Basic Research Focus
- HPLC-DAD/MS : Employ a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate degradation products (e.g., hydrolysis of the sulfonamide group) .
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via NMR. Lyophilization improves long-term stability .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular integrity, with ESI+ mode detecting [M+H] ions at m/z ~580 (exact mass varies by isotope) .
How can computational modeling predict target binding interactions?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or Aurora kinases). The benzo[h]quinazoline core likely occupies the ATP-binding pocket, while the sulfonamide group forms hydrogen bonds with catalytic lysines .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the compound in complex with its target. Pay attention to the pyran ring’s flexibility and its impact on binding .
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to guide analog design .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Stereochemical fidelity : Pilot-scale asymmetric reactions often suffer from reduced enantiomeric excess (ee). Switch to immobilized enzymes (e.g., CAL-B lipase) for large-scale resolutions .
- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization-driven purification to improve yield .
- Toxic byproducts : Optimize reaction stoichiometry to minimize residual sulfonyl chlorides, which require rigorous quenching (e.g., aqueous NaHCO washes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
